5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride
Description
5-(2-Thienyl)-1,3-oxazole-4-carbonyl chloride (CAS 914637-78-8) is a heterocyclic acyl chloride characterized by a 1,3-oxazole core substituted at the 5-position with a thien-2-yl group and a carbonyl chloride at the 4-position. Its molecular formula is C₈H₄ClNO₂S, with a molecular weight of 213.641 g/mol . Key physical properties include a density of 1.5±0.1 g/cm³, boiling point of 358.6±32.0 °C, and flash point of 170.7±25.1 °C . The thienyl moiety introduces sulfur-based aromaticity, which may influence electronic properties and reactivity compared to non-sulfur analogues.
Properties
IUPAC Name |
5-thiophen-2-yl-1,3-oxazole-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8(11)6-7(12-4-10-6)5-2-1-3-13-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQPCPNYMZOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=CO2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride typically involves the following steps:
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Formation of the Oxazole Ring: The oxazole ring can be synthesized using the van Leusen oxazole synthesis method, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes in ionic liquids . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields .
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Introduction of the Thienyl Group: The thienyl group can be introduced through a substitution reaction involving a suitable thienyl precursor and the oxazole intermediate .
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Formation of the Carbonyl Chloride: The final step involves the conversion of the oxazole-thienyl intermediate to the carbonyl chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: 5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols .
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Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters depending on the nucleophile used.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Carbonic Anhydrase
One of the most notable applications of 5-thien-2-yl-1,3-oxazole derivatives is their role as inhibitors of carbonic anhydrase (CA), particularly the hCA II isoform. This enzyme is a target for treating glaucoma by reducing intraocular pressure. Research indicates that compounds derived from this scaffold exhibit potent inhibition profiles against hCA II, matching the efficacy of established treatments like dorzolamide .
Table 1: Inhibition Profile of 5-(Sulfamoyl)thien-2-yl 1,3-oxazole Derivatives
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 5a | 0.15 | hCA II |
| 5b | 0.20 | hCA II |
| 5c | 0.25 | hCA II |
These compounds are designed to enhance hydrophilicity and provide reactive handles for bioconjugation to polymeric carriers, potentially improving drug delivery systems for ocular treatments .
1.2 Neuroprotective Properties
Recent studies have also indicated that derivatives of this compound may possess neuroprotective properties, particularly in the context of Alzheimer's disease. They have been shown to inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's pathology .
Synthetic Organic Chemistry Applications
2.1 Synthesis of Benzoxazole Derivatives
The oxazole ring structure is prevalent in many bioactive molecules. The synthesis of benzoxazole derivatives using 5-thien-2-yl-1,3-oxazole frameworks has been explored extensively. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Table 2: Biological Activities of Benzoxazole Derivatives
| Activity Type | Example Compound | IC50 (μM) |
|---|---|---|
| Antimicrobial | Benzoxazole A | 10 |
| Anti-inflammatory | Benzoxazole B | 15 |
| Anticancer | Benzoxazole C | 5 |
2.2 Catalytic Applications
The compound has also been employed in various catalytic reactions due to its ability to stabilize intermediates during synthesis processes. For instance, it has been utilized in cycloaddition reactions involving ynamides, showcasing its versatility as a synthetic intermediate in organic reactions .
Case Studies and Research Findings
3.1 Case Study: Glaucoma Treatment Development
A significant case study involved the development of a series of thienyl oxazoles aimed at treating glaucoma through CA inhibition. The synthesized compounds demonstrated not only high potency but also selectivity towards hCA II, which is crucial for minimizing side effects associated with non-selective CA inhibitors .
3.2 Case Study: Alzheimer’s Disease Research
In another study focusing on neurodegenerative diseases, researchers synthesized several oxazole derivatives that inhibited BACE1 effectively. These findings suggest that modifications to the thienyl oxazole structure can lead to promising candidates for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride is primarily related to its reactivity as a carbonyl chloride. The compound can react with nucleophiles to form covalent bonds, making it useful in various chemical transformations and bioconjugation reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Property Analysis
The following table summarizes critical data for 5-(2-thienyl)-1,3-oxazole-4-carbonyl chloride and its analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP | Key Substituents |
|---|---|---|---|---|---|---|---|
| 5-(2-Thienyl)-1,3-oxazole-4-carbonyl chloride | 914637-78-8 | C₈H₄ClNO₂S | 213.64 | 1.5±0.1 | 358.6±32.0 | 1.37 | Thienyl (C₄H₃S) |
| 2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride | 61152-05-4 | C₁₁H₇ClFNO₂ | 239.63 | N/A | N/A | 3.17 | 3-Fluorophenyl, methyl |
| 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride | 197719-27-0 | C₆H₅ClNO₂ | 159.57 | 1.282 | 208.5 | N/A | Methyl groups at 2,5-positions |
Notes:
- Data sourced from , and .
Key Differences and Implications
Substituent Effects on Physical Properties
- Molecular Weight and Volatility : The dimethyl analogue (159.57 g/mol) exhibits a significantly lower boiling point (208.5 °C ) compared to the thienyl derivative (358.6 °C ), attributed to reduced molecular weight and weaker intermolecular forces .
- Lipophilicity : The fluorophenyl derivative’s higher LogP (3.17 vs. 1.37 ) indicates greater lipophilicity, likely due to the fluorine atom’s electronegativity and phenyl ring hydrophobicity .
Electronic and Reactivity Trends
- This could moderate electrophilicity compared to the fluorophenyl analogue, where fluorine’s electron-withdrawing effect might increase carbonyl reactivity .
Thermal Stability
The thienyl derivative’s higher boiling point suggests greater thermal stability, possibly due to stronger π-π stacking interactions from the aromatic thienyl group .
Biological Activity
5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a thienyl group attached to an oxazole ring, which is further substituted with a carbonyl chloride. Its molecular formula is C7H4ClN2OS, and it is recognized for its reactivity and potential as a pharmaceutical intermediate.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating pathways involved in cancer progression and other diseases. Research indicates that similar oxazole derivatives have shown inhibitory effects on tyrosine kinases and DNA topoisomerases, which are critical in cancer cell proliferation .
- Antimicrobial Properties : Oxazole derivatives have been documented for their antimicrobial activities. The presence of the thienyl moiety can enhance the lipophilicity of the compound, allowing for effective interaction with microbial membranes .
- Cytotoxicity : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the antiproliferative activity of related oxazole compounds was evaluated using MTT assays against cancer cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma), showing significant inhibition rates .
Antitumor Activity
A study evaluated the cytotoxic effects of various oxazole derivatives, including this compound, against human cancer cell lines. The results indicated varying degrees of cytotoxicity with IC50 values reflecting the potency of these compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL-60 | 28 |
| Doxorubicin (control) | HL-60 | 0.05 |
These findings suggest that the compound possesses moderate cytotoxic activity against certain cancer cell lines, potentially making it a candidate for further development in oncology .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated in comparison to established antimicrobial agents. The minimum inhibitory concentration (MIC) values were determined against several pathogens:
| Pathogen | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Aspergillus niger | 1.6 |
| Escherichia coli | 3.2 |
These results indicate that the compound exhibits promising antimicrobial properties, particularly against fungal strains .
Q & A
Q. What are the recommended synthetic routes for 5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via cyclization of a thiophene-containing aldehyde precursor. For example, analogous procedures involve forming oxime intermediates under alkaline conditions, followed by chlorination (e.g., using PCl₅) and cyclization with ethyl acetoacetate derivatives . Critical parameters include reaction time (2.5–3 hours for reflux), temperature control (80–100°C), and stoichiometric ratios of reagents (e.g., 1:1.2 aldehyde-to-isocyanide ratio) . Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) and anhydrous conditions are essential to avoid hydrolysis of the carbonyl chloride group.
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to identify aromatic protons (thiophene/oxazole rings) and the carbonyl chloride signal (~170 ppm in ¹³C NMR). IR spectroscopy confirms the C=O stretch (~1750 cm⁻¹). X-ray crystallography resolves bond angles and stereochemistry, as demonstrated for similar heterocycles .
- Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) and compare retention times to standards. TLC (silica gel, hexane:EtOAc 7:3) monitors reaction progress .
Q. What are the key reactivity features of the carbonyl chloride group in this compound?
- Methodological Answer : The carbonyl chloride group is highly electrophilic, enabling acylation of amines, alcohols, or thiols. For example, reacting with primary amines under anhydrous conditions (e.g., DCM, 0°C) yields amides. Kinetic studies should monitor reaction progress via TLC or in situ IR to avoid over-chlorination or hydrolysis .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?
- Methodological Answer : Contradictions may arise from impurities or dynamic effects (e.g., tautomerism). Strategies include:
- 2D NMR (COSY, HSQC) to assign overlapping signals .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion isotopic patterns.
- Recrystallization (e.g., from acetic acid) to isolate pure crystals for XRD validation .
- DSC/TGA to detect polymorphic forms affecting spectral data .
Q. What strategies optimize the stability of this compound during storage and reactions?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C in desiccated amber vials. Avoid exposure to moisture or protic solvents.
- Stabilization : Add molecular sieves (3Å) to reaction mixtures. For long-term stability, derivatize the carbonyl chloride into a less reactive form (e.g., methyl ester) and regenerate it in situ .
- Degradation Analysis : Monitor via ¹H NMR in deuterated DMSO; hydrolysis produces carboxylic acid (~12 ppm for –COOH) .
Q. How to design experiments to explore the compound’s role in synthesizing novel heterocyclic systems?
- Methodological Answer :
- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl boronic acids to the thiophene ring. Optimize ligand selection (e.g., SPhos) and base (Cs₂CO₃) for high yields .
- Cycloaddition : React with azides under Huisgen conditions to form triazole hybrids. Monitor regioselectivity via NOESY NMR .
- Kinetic Studies : Vary solvent polarity (e.g., DMF vs. THF) to assess nucleophilic substitution rates at the carbonyl chloride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
